molecular formula C12H14O2 B1526442 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one CAS No. 952722-92-8

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

Cat. No. B1526442
M. Wt: 190.24 g/mol
InChI Key: HTXAACPNDIKMJJ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is 1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the alpha carbon of a ketone, which also carries a 3-methoxyphenyl group.


Physical And Chemical Properties Analysis

“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is a liquid at room temperature . It has a molecular weight of 190.24 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Catalytic Activity in Organometallic Complexes

The reaction of specific organometallic compounds with 1,2-bis(bis(o-methoxyphenyl)phosphino)ethane, which shares structural similarities with 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, leads to the formation of novel ruthenium cyclopentadienyl complexes with tridentate P,P,O ligands. These complexes exhibit intriguing dynamic behavior and catalytic activity in the isomerization of allylic alcohols to carbonyl compounds, underscoring the potential utility of compounds with methoxyphenyl groups in catalysis (Drift et al., 2002).

Reactivity in Radical Cation Transformations

The electron-transfer photochemistry of vinylcyclopropane derivatives, closely related to 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, generates ring-opened products through nucleophilic attack. This regioselective but not regiospecific reaction highlights the unique reactivity of cyclopropyl-containing compounds under radical cation conditions, which could be relevant for designing new synthetic pathways (Herbertz & Roth, 1998).

Oxygen Acidity and Radical Stability Studies

The study of radical cations derived from compounds similar to 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one reveals insights into oxygen acidity and the stability of cyclopropyl-containing radicals. The findings from these studies provide a deeper understanding of the fundamental reactivity of such structures, which could influence their application in various chemical transformations (Bietti et al., 2006).

Synthetic Applications in Organic Chemistry

The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane demonstrates the potential of cyclopropyl and methoxyphenyl functionalities in constructing complex molecular architectures. These findings suggest that compounds like 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one could serve as versatile building blocks in organic synthesis (Patrick et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements and precautionary statements were not provided in the sources I found.

properties

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXAACPNDIKMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

Synthesis routes and methods

Procedure details

A 250 ml round-bottomed flask is filled with magnesium (4.9 g, 0.20 mol) and iodine (0.1 g) is sublimated to the magnesium, then diethyl ether (100 ml) is added and under boiling a solution of 3-methoxybenzyl chloride (11.9 ml, 0.1 mol) and diethyl ether (40 ml) are added to the reaction mixture. The mixture is boiled for one hour and at this temperature a solution of cyclopropanecarboxylic acid dimethylamide (16.6 g, 0.15 mol) and tetrahydrofuran (70 ml) are added. The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (80 ml, 1:1) is added dropwise to the mixture. The organic layer is dried and the residue (32 g) is fractionated in vacuo.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.